
VECURONIUM BROMIDE
Übersicht
Beschreibung
The compound VECURONIUM BROMIDE is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VECURONIUM BROMIDE typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including alkylation, acylation, and quaternization. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the desired production volume and cost efficiency. Advanced techniques like flow chemistry may be employed to enhance reaction rates and improve safety.
Analyse Chemischer Reaktionen
Degradation and Metabolic Pathways
Vecuronium undergoes enzymatic and chemical degradation (Figure 1):
Figure 1: Degradation Pathways
-
Ester Hydrolysis :
-
Quaternary Ammonium Stability :
-
Oxidative Pathways :
a) Epoxide Ring-Opening
Piperidine attacks the electrophilic carbons of diepoxy intermediate VI (from step 4), leading to trans-diaxial opening and formation of 2β,16β-dipiperidino derivatives .
Key Drivers :
-
Steric guidance from the steroid skeleton directs nucleophilic addition .
-
Solvent polarity and temperature modulate reaction kinetics .
b) Quaternization
Methyl triflate undergoes SN2 nucleophilic substitution with the tertiary amine in intermediate XI , followed by anion metathesis with LiBr :
Stability Under Stress Conditions
-
Thermal Degradation : Decomposes above 150°C, releasing CO₂ and acetic acid .
-
Photolysis : Sensitive to UV light; solutions require protection from light .
-
Incompatibilities : Reacts with oxidizing agents (e.g., hypochlorite) to form N-oxides .
Advanced Synthetic Approaches
Wissenschaftliche Forschungsanwendungen
General Anesthesia
Vecuronium bromide is primarily used as an adjunct during general anesthesia. It facilitates:
- Endotracheal Intubation : The drug aids in muscle relaxation, allowing for easier placement of the endotracheal tube.
- Surgical Relaxation : It helps maintain muscle relaxation throughout surgical procedures, improving surgical conditions.
Intensive Care Unit (ICU) Settings
In the ICU, vecuronium is often utilized for:
- Mechanical Ventilation : It assists in managing patients who require prolonged mechanical ventilation by inducing paralysis to optimize ventilation strategies.
- Control of Shivering : Off-label use includes controlling refractory shivering in sedated patients undergoing therapeutic hypothermia post-cardiac arrest .
Research Applications
Recent studies have explored the quality and characteristics of vecuronium using techniques like Fourier Transform near-infrared spectrometry. These studies indicate variability in the drug's manufacturing quality, which could affect its safety and efficacy .
Pharmacological Profile
Property | Details |
---|---|
Mechanism of Action | Competitive antagonist at nicotinic receptors |
Duration of Action | Intermediate (51–80 minutes) |
Metabolism | Primarily hepatic; renal elimination (30% unchanged) |
Common Side Effects | Prolonged paralysis, muscle weakness |
Special Considerations | Caution in renal failure and burn patients |
Case Study 1: High-Dose Administration
A study investigated the effects of varying doses of vecuronium on neuromuscular blockade during anesthesia. Results indicated that higher doses significantly reduced the onset time and extended the duration of action without notable cardiovascular side effects .
Case Study 2: Quality Assessment
A quality assessment study using near-infrared spectrometry identified variability among different lots of this compound, suggesting potential implications for clinical outcomes. Outliers were detected, indicating inconsistencies that warrant further investigation into manufacturing processes .
Case Study 3: Fatal Self-Administration
A case report highlighted a tragic incident involving a medical professional who self-administered this compound. The case raised concerns about the accessibility of such agents among healthcare workers and emphasized the need for stringent controls in handling neuromuscular blockers .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with cellular membranes and proteins. As a quaternary ammonium salt, it can disrupt lipid bilayers, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quaternary ammonium salts like benzalkonium chloride and cetyltrimethylammonium bromide. These compounds share structural similarities but differ in their specific functional groups and chain lengths.
Uniqueness
What sets VECURONIUM BROMIDE apart is its unique combination of functional groups and its ability to form stable complexes with various biological molecules, making it highly versatile in both research and industrial applications.
Biologische Aktivität
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent utilized primarily in anesthetic practice to facilitate intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.
This compound functions by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This antagonism inhibits the action of acetylcholine, preventing depolarization of the muscle membrane and subsequent muscle contraction. The drug's effects can be reversed by acetylcholinesterase inhibitors such as neostigmine or sugammadex, which increase acetylcholine levels at the neuromuscular junction .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by several key parameters:
- Absorption : Administered intravenously, vecuronium has rapid onset.
- Distribution Half-Life : Approximately 4 minutes following a single intravenous dose.
- Elimination Half-Life : Ranges from 65 to 75 minutes in healthy individuals; may be shorter in specific populations (e.g., pregnant women) where it can drop to 35-40 minutes .
- Volume of Distribution : Approximately 300 to 400 mL/kg.
- Protein Binding : About 60-80% at clinical doses .
Pharmacodynamics
The pharmacodynamic effects of vecuronium are dose-dependent. Studies have shown that increasing doses result in a faster onset and prolonged duration of neuromuscular blockade. For example, a dose-response study indicated that:
- 0.1 mg/kg : Onset time of 164 seconds and duration of 42 minutes.
- 0.2 mg/kg : Onset time of 120 seconds and duration of 68 minutes.
- 0.3 mg/kg : Onset time of 88 seconds and duration of 111 minutes.
- 0.4 mg/kg : Onset time of 78 seconds and duration of 115 minutes .
Clinical Applications
This compound is predominantly used in the following contexts:
- Surgical Anesthesia : To achieve muscle relaxation during procedures requiring intubation.
- Critical Care : It is sometimes employed for prolonged sedation in mechanically ventilated patients, although careful monitoring is required due to potential prolonged paralysis associated with its metabolite, 3-desacetylvecuronium .
Case Studies
-
High-Dose Administration Study :
A study involving high doses (0.3 - 0.4 mg/kg) demonstrated that while the onset of neuromuscular blockade was significantly faster, there were no notable adverse hemodynamic effects observed in patients undergoing anesthesia with fentanyl-nitrous oxide . -
Long-Term Infusion Study :
In a case where vecuronium was administered for an extended period (22 hours), researchers found no cumulative effects on neuromuscular blockade despite multiple supplementary doses being given . This indicates that vecuronium can be safely used for prolonged periods under strict monitoring.
Adverse Effects
While this compound is generally well-tolerated, potential adverse effects include:
Eigenschaften
IUPAC Name |
[17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPSYABRBFXYIB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.